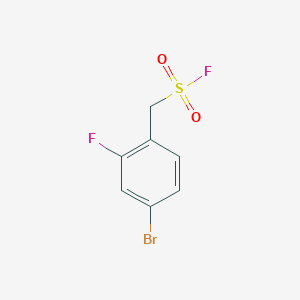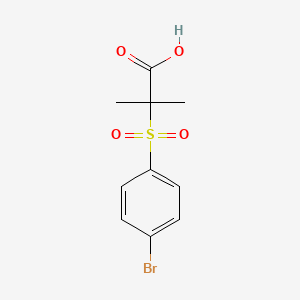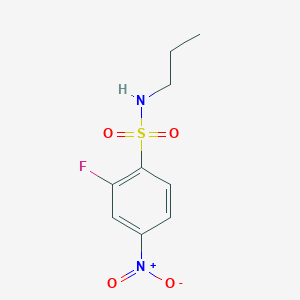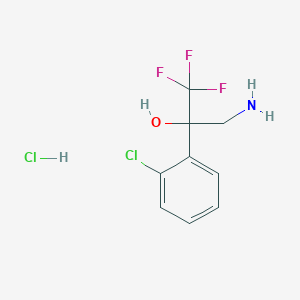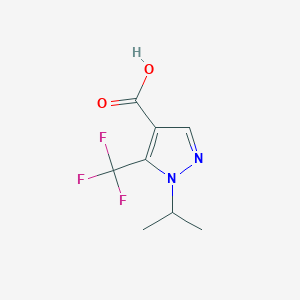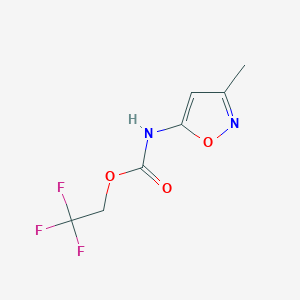
2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate
Vue d'ensemble
Description
The compound “2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a carbamate group (-O-C(=O)-NH-) linking the 2,2,2-trifluoroethyl group and the 3-methyl-1,2-oxazol-5-yl group. The trifluoroethyl group would likely impart some degree of polarity to the molecule, and the oxazole ring could potentially participate in aromatic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoroethyl group in this compound would likely make it somewhat polar and potentially capable of participating in hydrogen bonding. The oxazole ring could potentially participate in aromatic interactions .Applications De Recherche Scientifique
Synthesis and Antileukemic Activity
- Synthesis for Antileukemic Applications : A study by Anderson et al. (1988) involved synthesizing a series of bis(carbamates) using 1,3-dipolar cycloaddition reactions, including derivatives of 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate. These compounds demonstrated in vivo activity against P388 lymphocytic leukemia, underlining their potential in antileukemic therapies (Anderson, Heider, Raju, & Yucht, 1988).
Agriculture and Fungicide Delivery
- Nanoparticles for Agricultural Applications : Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim (MBC) and tebuconazole (TBZ), which are related to carbamate fungicides. This study highlights the role of these nanoparticles in improving the delivery and reducing the toxicity of fungicides in agriculture (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, Fernandes Fraceto, 2015).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Research by Bhat et al. (2016) on the synthesis of 1,2,3-triazolyl pyrazole derivatives, which are structurally similar to 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate, indicated broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Supramolecular Chemistry
- Applications in Supramolecular Chemistry : Schulze and Schubert (2014) discussed the diverse supramolecular interactions of 1,2,3-triazoles, highlighting their applications in supramolecular and coordination chemistry. This suggests potential applications of 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate in these fields (Schulze & Schubert, 2014).
Solar Cell Applications
- Use in Dye-Sensitized Solar Cells : Hilmi et al. (2014) explored a thiolate/disulfide electrolyte system for dye-sensitized solar cells (DSSCs), using compounds structurally related to 2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate. This highlights the potential utility of such compounds in solar cell technology (Hilmi, Shoker, & Ghaddar, 2014).
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-4-2-5(15-12-4)11-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZHUIIXDSEQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-methyl-1,2-oxazol-5-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



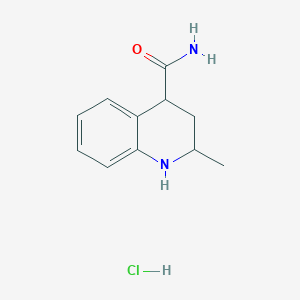
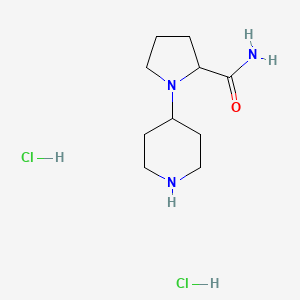
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)
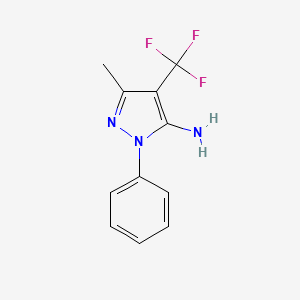
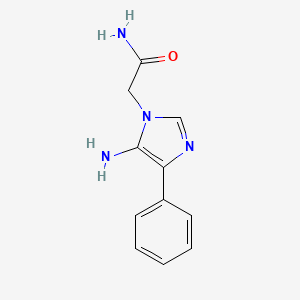
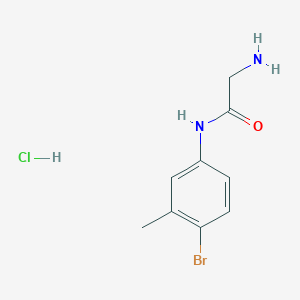
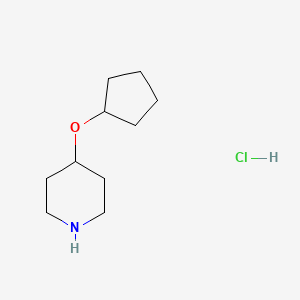
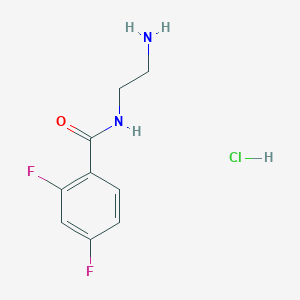
![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)
